Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Synthetic Utility of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with tunable properties is perpetual. 2-Chloroprop-2-ene-1-sulfonamide emerges as a highly versatile and promising building block, integrating two key reactive functionalities: a vinyl chloride and a primary sulfonamide. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2][3][4] The vinyl chloride group, in turn, serves as a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[5][6]
This guide provides an in-depth exploration of the application of 2-chloroprop-2-ene-1-sulfonamide in several cornerstone palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the following protocols and discussions are designed not merely as a set of instructions, but as a framework for rational experimental design, grounded in mechanistic understanding and field-proven insights. While direct literature examples for this specific substrate are nascent, the protocols herein are meticulously adapted from well-established procedures for structurally and electronically analogous vinyl chlorides and sulfonamides, providing a robust starting point for your research endeavors.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between a vinyl halide and an organoboron compound.[2][7] For a substrate like 2-chloroprop-2-ene-1-sulfonamide, this reaction opens the door to a vast array of substituted allylic sulfonamides, which are of significant interest in medicinal chemistry.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process that informs our choice of reagents and conditions.[8][9] The lower reactivity of vinyl chlorides compared to their bromide and iodide counterparts necessitates the use of highly active catalyst systems, typically employing electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[5][9][10] These ligands facilitate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) center. The choice of base is also critical, as it is required for the activation of the organoboron species to facilitate transmetalation.
// Nodes
Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OxAdd [label="Oxidative\nAddition", shape=plaintext];
PdII_complex [label="R¹-Pd(II)L₂-Cl"];
Transmetalation [label="Transmetalation", shape=plaintext];
Boronate [label="R²-B(OR)₃⁻", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Base [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Boronic_acid [label="R²-B(OH)₂", shape=ellipse];
PdII_R1R2 [label="R¹-Pd(II)L₂-R²"];
RedElim [label="Reductive\nElimination", shape=plaintext];
Product [label="R¹-R²", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Pd0 -> OxAdd [label="R¹-Cl"];
OxAdd -> PdII_complex;
Base -> Boronic_acid;
Boronic_acid -> Boronate;
PdII_complex -> Transmetalation [label=<
>];
Boronate -> Transmetalation;
Transmetalation -> PdII_R1R2;
PdII_R1R2 -> RedElim;
RedElim -> Product;
RedElim -> Pd0 [label="Regeneration"];
// Invisible edges for layout
{rank=same; Pd0; Product;}
{rank=same; OxAdd; RedElim;}
{rank=same; PdII_complex; PdII_R1R2;}
{rank=same; Base; Boronic_acid; Boronate; Transmetalation;}
}
.enddot
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of 2-Chloroprop-2-ene-1-sulfonamide with Arylboronic Acids
This protocol is adapted from established methods for the coupling of challenging vinyl chlorides.[9]
| Reagent | Formula | MW | Amount (mmol) | Equivalents | Role |
| 2-Chloroprop-2-ene-1-sulfonamide | C₃H₆ClNO₂S | 155.60 | 0.5 | 1.0 | Substrate |
| Arylboronic Acid | ArB(OH)₂ | - | 0.75 | 1.5 | Coupling Partner |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 0.02 (2 mol% Pd) | Catalyst Precursor |
| SPhos | C₃₅H₄₁O₂P | 532.67 | 0.024 | 0.048 (4.8 mol%) | Ligand |
| K₃PO₄ | K₃PO₄ | 212.27 | 1.5 | 3.0 | Base |
| 1,4-Dioxane/H₂O (4:1) | - | - | 2.5 mL | - | Solvent |
Step-by-Step Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 2-chloroprop-2-ene-1-sulfonamide (0.5 mmol), the arylboronic acid (0.75 mmol), and K₃PO₄ (1.5 mmol).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol) and SPhos (0.024 mmol) in 1 mL of the 1,4-dioxane/H₂O solvent mixture. Stir for 10 minutes at room temperature.
-
Add the catalyst solution to the Schlenk tube containing the solids.
-
Add the remaining 1.5 mL of the solvent mixture to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate (2 x 5 mL).
-
Wash the combined organic layers with water (10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
II. Heck Reaction: Vinylation of Alkenes
The Heck reaction provides a powerful means to form a new carbon-carbon bond between the vinyl chloride of our substrate and an alkene.[11][12][13] This reaction is particularly useful for the synthesis of substituted dienes and styrenyl derivatives of the allyl sulfonamide scaffold.
Mechanistic Rationale
The Heck reaction mechanism involves the oxidative addition of the vinyl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond.[14][15][16][17] A subsequent β-hydride elimination releases the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base. The regioselectivity of the alkene insertion and the stereoselectivity of the final product are key considerations in this reaction.
// Nodes
Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OxAdd [label="Oxidative\nAddition", shape=plaintext];
PdII_complex [label="R¹-Pd(II)L₂-Cl"];
Migratory_Insertion [label="Migratory\nInsertion", shape=plaintext];
Alkene [label="Alkene", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
PdII_alkyl [label="Alkyl-Pd(II)L₂-Cl"];
Beta_Hydride_Elim [label="β-Hydride\nElimination", shape=plaintext];
Product_complex [label="[Product-Pd(II)HL₂-Cl]"];
Base_Regen [label="Base", shape=plaintext];
Product [label="Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Base [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges
Pd0 -> OxAdd [label="R¹-Cl"];
OxAdd -> PdII_complex;
PdII_complex -> Migratory_Insertion;
Alkene -> Migratory_Insertion;
Migratory_Insertion -> PdII_alkyl;
PdII_alkyl -> Beta_Hydride_Elim;
Beta_Hydride_Elim -> Product_complex;
Product_complex -> Product;
Product_complex -> Base_Regen [label="[HPd(II)L₂Cl]"];
Base -> Base_Regen;
Base_Regen -> Pd0 [label="Regeneration"];
// Invisible edges for layout
{rank=same; Pd0; Product;}
{rank=same; OxAdd; Base_Regen;}
{rank=same; PdII_complex; Product_complex;}
{rank=same; Alkene; Migratory_Insertion; Beta_Hydride_Elim; PdII_alkyl;}
}
.enddot
Caption: Key steps in the catalytic cycle of the Heck reaction.
Protocol: Heck Coupling of 2-Chloroprop-2-ene-1-sulfonamide with Styrene
This protocol is based on conditions known to be effective for the Heck coupling of vinyl chlorides.[13][18]
| Reagent | Formula | MW | Amount (mmol) | Equivalents | Role |
| 2-Chloroprop-2-ene-1-sulfonamide | C₃H₆ClNO₂S | 155.60 | 0.5 | 1.0 | Substrate |
| Styrene | C₈H₈ | 104.15 | 0.75 | 1.5 | Coupling Partner |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.50 | 0.01 | 0.02 | Catalyst Precursor |
| P(o-tol)₃ | C₂₁H₂₁P | 304.37 | 0.02 | 0.04 | Ligand |
| Cy₂NMe | C₁₃H₂₅N | 195.35 | 1.0 | 2.0 | Base |
| DMF | C₃H₇NO | 73.09 | 2.0 mL | - | Solvent |
Step-by-Step Procedure:
-
In a sealable reaction tube, combine 2-chloroprop-2-ene-1-sulfonamide (0.5 mmol), Pd(OAc)₂ (0.01 mmol), and P(o-tol)₃ (0.02 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add DMF (2.0 mL), styrene (0.75 mmol), and N,N-dicyclohexylmethylamine (1.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS. The reaction is typically complete in 16-24 hours.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether (15 mL).
-
Filter the mixture to remove the amine hydrohalide salt.
-
Wash the filtrate with 1 M HCl (2 x 10 mL), water (10 mL), and brine (10 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
III. Sonogashira Coupling: Synthesis of Enynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, reacting our vinyl chloride substrate with a terminal alkyne.[19][20][21][22] This reaction is of high value for the synthesis of conjugated enyne systems, which are important precursors in organic synthesis and materials science.
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[15][22] The palladium catalyst undergoes oxidative addition with the vinyl chloride. Simultaneously, the copper catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex. Reductive elimination from the resulting dialkynylpalladium(II) complex yields the enyne product and regenerates the Pd(0) catalyst. Copper-free versions of the Sonogashira coupling are also well-established.[2]
// Nodes
Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OxAdd [label="Oxidative\nAddition", shape=plaintext];
PdII_complex [label="R¹-Pd(II)L₂-Cl"];
Transmetalation [label="Transmetalation", shape=plaintext];
Cu_acetylide [label="Cu-C≡C-R²", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
PdII_alkynyl [label="R¹-Pd(II)L₂(C≡C-R²)"];
RedElim [label="Reductive\nElimination", shape=plaintext];
Product [label="R¹-C≡C-R²", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Pd0 -> OxAdd [label="R¹-Cl"];
OxAdd -> PdII_complex;
PdII_complex -> Transmetalation;
Cu_acetylide -> Transmetalation;
Transmetalation -> PdII_alkynyl;
PdII_alkynyl -> RedElim;
RedElim -> Product;
RedElim -> Pd0 [label="Regeneration"];
// Invisible edges for layout
{rank=same; Pd0; Product;}
{rank=same; OxAdd; RedElim;}
{rank=same; PdII_complex; PdII_alkynyl;}
{rank=same; Cu_acetylide; Transmetalation;}
}
.enddot
Caption: A representation of the dual catalytic cycle in a Sonogashira coupling reaction.
Protocol: Sonogashira Coupling of 2-Chloroprop-2-ene-1-sulfonamide with a Terminal Alkyne
This protocol is adapted from Sonogashira reactions involving vinyl halides.[6][21][23]
| Reagent | Formula | MW | Amount (mmol) | Equivalents | Role |
| 2-Chloroprop-2-ene-1-sulfonamide | C₃H₆ClNO₂S | 155.60 | 0.5 | 1.0 | Substrate |
| Terminal Alkyne | R-C≡CH | - | 0.6 | 1.2 | Coupling Partner |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.015 | 0.03 | Catalyst |
| CuI | CuI | 190.45 | 0.01 | 0.02 | Co-catalyst |
| Et₃N | C₆H₁₅N | 101.19 | 1.0 | 2.0 | Base/Solvent |
| THF | C₄H₈O | 72.11 | 2.0 mL | - | Solvent |
Step-by-Step Procedure:
-
To a Schlenk tube, add PdCl₂(PPh₃)₂ (0.015 mmol) and CuI (0.01 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add a solution of 2-chloroprop-2-ene-1-sulfonamide (0.5 mmol) in THF (1 mL).
-
Add triethylamine (1.0 mmol) and the terminal alkyne (0.6 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Once complete, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of silica gel.
-
Wash the organic layer with saturated aqueous NH₄Cl solution (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, coupling an amine with a halide.[8][12][24] Applying this to 2-chloroprop-2-ene-1-sulfonamide allows for the synthesis of novel enamine sulfonamides, which are intriguing structures for pharmaceutical and materials applications.
Mechanistic Rationale
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination begins with the oxidative addition of the vinyl chloride to the Pd(0) catalyst.[8] The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a strong base forms a palladium-amido complex, which undergoes reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of a strong, non-nucleophilic base and a sterically hindered, electron-rich phosphine ligand is crucial for an efficient reaction.[24]
// Nodes
Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"];
OxAdd [label="Oxidative\nAddition", shape=plaintext];
PdII_complex [label="R¹-Pd(II)L₂-Cl"];
Amine_Coord [label="Amine\nCoordination", shape=plaintext];
Amine [label="R²R³NH", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
PdII_amine_complex [label="[R¹-Pd(II)L₂(NHR²R³)]⁺Cl⁻"];
Deprotonation [label="Deprotonation", shape=plaintext];
Base [label="Base", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Pd_amido_complex [label="R¹-Pd(II)L₂(NR²R³)"];
RedElim [label="Reductive\nElimination", shape=plaintext];
Product [label="R¹-NR²R³", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Pd0 -> OxAdd [label="R¹-Cl"];
OxAdd -> PdII_complex;
PdII_complex -> Amine_Coord;
Amine -> Amine_Coord;
Amine_Coord -> PdII_amine_complex;
PdII_amine_complex -> Deprotonation;
Base -> Deprotonation;
Deprotonation -> Pd_amido_complex;
Pd_amido_complex -> RedElim;
RedElim -> Product;
RedElim -> Pd0 [label="Regeneration"];
// Invisible edges for layout
{rank=same; Pd0; Product;}
{rank=same; OxAdd; RedElim;}
{rank=same; PdII_complex; Pd_amido_complex;}
{rank=same; Amine; Amine_Coord; Deprotonation; PdII_amine_complex;}
}
.enddot
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 2-Chloroprop-2-ene-1-sulfonamide with a Secondary Amine
This protocol is based on state-of-the-art methods for the amination of aryl and vinyl chlorides.[12]
| Reagent | Formula | MW | Amount (mmol) | Equivalents | Role |
| 2-Chloroprop-2-ene-1-sulfonamide | C₃H₆ClNO₂S | 155.60 | 0.5 | 1.0 | Substrate |
| Secondary Amine | R₂NH | - | 0.6 | 1.2 | Nucleophile |
| [Pd(cinnamyl)Cl]₂ | C₁₈H₁₈Cl₂Pd₂ | 521.06 | 0.005 | 0.01 (1 mol% Pd) | Catalyst Precursor |
| BippyPhos | C₃₈H₃₃N₃P₂ | 605.64 | 0.012 | 0.024 | Ligand |
| NaOtBu | C₄H₉NaO | 96.10 | 0.7 | 1.4 | Base |
| Toluene | C₇H₈ | 92.14 | 2.0 mL | - | Solvent |
Step-by-Step Procedure:
-
In a glovebox, charge a vial with [Pd(cinnamyl)Cl]₂ (0.005 mmol), BippyPhos (0.012 mmol), and NaOtBu (0.7 mmol).
-
Add a solution of 2-chloroprop-2-ene-1-sulfonamide (0.5 mmol) in toluene (1 mL).
-
Add the secondary amine (0.6 mmol) and additional toluene (1 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction's progress by LC-MS. The reaction is generally complete within 4-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash chromatography to isolate the product.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling reactions of 2-chloroprop-2-ene-1-sulfonamide represent a promising avenue for the rapid generation of diverse and complex molecular architectures. The protocols provided in this guide, while based on analogous systems, offer a strong and scientifically-grounded starting point for the exploration of this versatile building block. As with any new substrate, empirical optimization of reaction conditions will be key to achieving high yields and selectivities. The continued development of more active and robust palladium catalyst systems will undoubtedly further expand the synthetic utility of challenging substrates like 2-chloroprop-2-ene-1-sulfonamide, empowering chemists to access novel chemical space in their pursuit of new medicines and materials.
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A Review on Palladium Catalyzed Coupling Reactions. (n.d.). Retrieved from [Link]
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Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Organic Letters, 11(8), 1773–1775. [Link]
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Palladium-catalyzed cross-coupling reactions. (2025, August 15). Fiveable. [Link]
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Reetz, M. T., Wanninger, K., & Hermes, M. (1997). Regioselective palladium-catalysed coupling reactions of vinyl chlorides with carbon nucleophiles. Chemical Communications, (6), 535-536. [Link]
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Sonogashira, K. (2009). Sonogashira coupling. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
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Ghaffari, B., & Stradiotto, M. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(50), 13419-13423. [Link]
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Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Inc. [Link]
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バックワルド・ハートウィグ クロスカップリング Buchwald-Hartwig Cross Coupling. (2009, June 10). Chem-Station. [Link]
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Song, C., Ma, Y., Chai, Q., Ma, C., Jiang, W., & Andrus, M. B. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446. [Link]
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Goodson, F. E., Wallow, T. I., & Novak, B. M. (1997). Palladium-Catalyzed Coupling Reactions for the Functionalization of Si Surfaces: Superior Stability of Alkenyl Monolayers. Langmuir, 13(6), 1564-1568. [Link]
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Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2010). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. Journal of the American Chemical Society, 132(40), 14113-14115. [Link]
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Singh, R., Kumar, A., & Singh, A. K. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(44), 8539-8547. [Link]
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Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., ... & Jha, A. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(31), 21303-21323. [Link]
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Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
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Ghaffari, B., & Stradiotto, M. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(50), 13419–13423. [Link]
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Kim, H. Y., & Snapper, M. L. (2013). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetates. Angewandte Chemie International Edition, 52(27), 7049-7053. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. [Link]
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A method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd-2(dba)(3)]/PCY3. (n.d.). ResearchGate. Retrieved from [Link]
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Gholinejad, M., & Dastgir, S. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 3(2), 127-134. [Link]
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Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., ... & Jha, A. K. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC advances, 13(31), 21303-21323. [Link]
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de Vries, J. G. (2001). The Heck reaction in the production of fine chemicals. Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
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Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(12), 6939-6953. [Link]
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Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
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Kantam, M. L., Kumar, K. B. S., & Reddy, C. R. V. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1530-1536. [Link]
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Gholinejad, M., & Nájera, C. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 569-578. [Link]
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Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Inc. [Link]
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Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 21). YouTube. [Link]
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Shekhar, S., Dunn, T. B., Kotecki, B. J., Montavon, D. K., & Cullen, S. C. (2011). A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates. The Journal of Organic Chemistry, 76(11), 4552-4563. [Link]
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Szostak, M., & Szostak, K. (2020). Decarbonylative Suzuki-Miyaura Cross-Coupling of Aroyl Chlorides. Angewandte Chemie International Edition, 59(39), 17093-17098. [Link]
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Boyarskiy, V. P., Lu, S., & Tcyrulnikov, S. (2020). (2-Fluoroallyl)palladium Complexes as Intermediates in Pd-Catalyzed Tsuji-Trost 2-Fluoroallylations: Synthesis and Reactivity. ChemRxiv. [Link]
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ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]
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The recent progress of sulfonamide in medicinal chemistry. (2020, December 15). SciSpace. [Link]
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Design and Synthesis of Sulfonamides Derivatives: A Review. (2023, May 20). Polish Scientific Journals Database. [Link]
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Sun, X., Tu, X., Dai, C., Zhang, X., Zhang, B., & Zeng, Q. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454-4459. [Link]
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